3-ethynyloxolan-3-amine, trifluoroacetic acid
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Overview
Description
3-ethynyloxolan-3-amine, trifluoroacetic acid is a versatile chemical compound with the molecular formula C6H9NO·C2HF3O2 and a molecular weight of 225.17 g/mol . This compound is known for its unique properties, making it suitable for various applications in scientific research, including drug discovery, catalysis, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyloxolan-3-amine, trifluoroacetic acid typically involves the reaction of 3-ethynyloxolan-3-amine with trifluoroacetic acid. The reaction conditions often include:
Temperature: Room temperature (RT)
Solvent: Commonly used solvents include dichloromethane (DCM) or methanol
Catalysts: No specific catalysts are required for this reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethynyloxolan-3-amine, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-ethynyloxolan-3-amine, trifluoroacetic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-ethynyloxolan-3-amine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The trifluoroacetic acid component can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-ethynyltetrahydrofuran-3-amine: Similar structure but lacks the trifluoroacetic acid component.
3-ethynyloxolan-3-amine hydrochloride: Contains a hydrochloride salt instead of trifluoroacetic acid.
3-ethynyloxolan-3-amine acetate: Contains an acetate salt instead of trifluoroacetic acid.
Uniqueness
3-ethynyloxolan-3-amine, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which imparts distinct properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
2551116-13-1 |
---|---|
Molecular Formula |
C8H10F3NO3 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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